molecular formula C15H22N4O3 B585877 Propentofylline-d7 CAS No. 1185880-03-8

Propentofylline-d7

Cat. No. B585877
CAS RN: 1185880-03-8
M. Wt: 313.409
InChI Key: RBQOQRRFDPXAGN-GZAMCDGTSA-N
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Description

Propentofylline-d7 is a xanthine derivative and phosphodiesterase inhibitor . It is a unique methylxanthine with clear cyclic AMP, phosphodiesterase, and adenosine actions, including enhanced synaptic adenosine signaling . It has profound neuroprotective, antiproliferative, and anti-inflammatory effects .


Synthesis Analysis

Propentofylline (PPF) is an atypical synthetic methylxanthine [1-(5′-oxohexyl)-3-methyl-7-propylxanthine] . The synthesis of Propentofylline-d7 is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular formula of Propentofylline is C15H22N4O3 . It has an average mass of 306.360 Da and a monoisotopic mass of 306.169189 Da .


Chemical Reactions Analysis

Propentofylline inhibits both phosphodiesterase and adenosine uptake . It is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .


Physical And Chemical Properties Analysis

Propentofylline has a density of 1.3±0.1 g/cm3, a boiling point of 541.4±56.0 °C at 760 mmHg, and a flash point of 281.2±31.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Mechanism of Action

Target of Action

Propentofylline-d7, a xanthine derivative, primarily targets phosphodiesterase and adenosine uptake . Phosphodiesterase is associated with age-related memory impairment and Alzheimer’s disease . Adenosine uptake inhibition can lead to enhanced synaptic adenosine signaling .

Mode of Action

Propentofylline-d7 interacts with its targets by inhibiting both phosphodiesterase and adenosine uptake . It is also capable of activating a cAMP–PKA system, depressing the caspase cascade, and modifying Bcl-2 family proteins . This interaction results in changes such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .

Biochemical Pathways

The affected pathways involve the cAMP–PKA system and the caspase cascade . The compound’s action enhances anti-apoptotic action through the cAMP–PKA system . This leads to downstream effects such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .

Pharmacokinetics

It is known that propentofylline is rapidly disappeared from blood due to extensive metabolism into hydroxypropentofylline . The mean half-life of Propentofylline was found to be 0.74 hr .

Result of Action

The molecular and cellular effects of Propentofylline-d7’s action include the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .

Safety and Hazards

Propentofylline is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . Contact with dust can cause mechanical irritation or drying of the skin .

Future Directions

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . These diverse actions translate into a plethora of potential clinical uses, including for ischemia, dementia, spinal cord injury, multiple sclerosis, transplantation, and chronic pain .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propentofylline-d7 involves the incorporation of seven deuterium atoms into the parent compound, Propentofylline. This can be achieved through a series of synthetic steps that involve the selective incorporation of deuterium into specific functional groups of the molecule.", "Starting Materials": [ "Propentofylline", "Deuterium oxide (D2O)", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the primary amine group of Propentofylline using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl)", "Step 2: Deuteration of the protected primary amine group using D2O and a suitable catalyst such as Pd/C or Raney Nickel", "Step 3: Deprotection of the Boc or Fmoc group to expose the deuterated amine group", "Step 4: Selective deuteration of other functional groups such as the methyl or ethyl groups using deuterated reagents and solvents", "Step 5: Final deprotection of any remaining protecting groups to yield Propentofylline-d7" ] }

CAS RN

1185880-03-8

Product Name

Propentofylline-d7

Molecular Formula

C15H22N4O3

Molecular Weight

313.409

IUPAC Name

7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2

InChI Key

RBQOQRRFDPXAGN-GZAMCDGTSA-N

SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C

synonyms

3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7;  HWA-285-d7;  Albert-285-d7;  HOE-285-d7;  Hextol-d7;  Karsivan-d7; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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